molecular formula C9H17NO B13021350 (4aR,6S,8aS)-rel-Decahydroisoquinolin-6-ol

(4aR,6S,8aS)-rel-Decahydroisoquinolin-6-ol

Cat. No.: B13021350
M. Wt: 155.24 g/mol
InChI Key: OIDWQGDFFZCQRK-HLTSFMKQSA-N
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Description

(4aR,6S,8aS)-rel-Decahydroisoquinolin-6-ol is a stereoisomer of decahydroisoquinoline, a bicyclic compound that features a six-membered ring fused to a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,6S,8aS)-rel-Decahydroisoquinolin-6-ol typically involves the hydrogenation of isoquinoline derivatives under specific conditions. One common method includes the catalytic hydrogenation of isoquinoline in the presence of a palladium or platinum catalyst. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired stereoisomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(4aR,6S,8aS)-rel-Decahydroisoquinolin-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fully saturated derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4aR,6S,8aS)-rel-Decahydroisoquinolin-6-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of drugs targeting neurological disorders or other diseases.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (4aR,6S,8aS)-rel-Decahydroisoquinolin-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4aR,6S,8aS)-rel-Decahydroisoquinolin-6-ol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This stereoisomer may exhibit different pharmacological properties compared to other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

(4aR,6S,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-6-ol

InChI

InChI=1S/C9H17NO/c11-9-2-1-8-6-10-4-3-7(8)5-9/h7-11H,1-6H2/t7-,8-,9+/m1/s1

InChI Key

OIDWQGDFFZCQRK-HLTSFMKQSA-N

Isomeric SMILES

C1C[C@@H]2CNCC[C@@H]2C[C@H]1O

Canonical SMILES

C1CC2CNCCC2CC1O

Origin of Product

United States

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